
(2Z,5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2Z,5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one is a useful research compound. Its molecular formula is C19H18N2O4S and its molecular weight is 370.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (2Z,5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific thiazolidinone derivative, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be analyzed through its functional groups:
- Thiazolidinone Ring : Provides a framework for biological activity.
- Substituents : The ethoxy and methoxy groups enhance lipophilicity and may influence receptor interactions.
Anticancer Activity
Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Compounds induce cell cycle arrest in cancer cells, leading to apoptosis.
- Enzyme Inhibition : They act as inhibitors of key enzymes involved in cancer progression, such as protein tyrosine phosphatase 1B (PTP1B) and cyclooxygenase (COX) enzymes .
- Case Studies :
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
Compound A | HeLa | 12.5 | Apoptosis induction |
Compound B | HT29 | 9.8 | Enzyme inhibition |
Antidiabetic Activity
Thiazolidinone derivatives are recognized for their potential in managing diabetes by enhancing insulin sensitivity:
- Mechanism : They activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism .
- Case Studies :
Antimicrobial Activity
The antimicrobial properties of thiazolidinones have been documented against both Gram-positive and Gram-negative bacteria:
- Mechanism : These compounds disrupt bacterial cell walls or inhibit protein synthesis.
- Case Studies :
Compound | Bacteria | Inhibition Zone (mm) |
---|---|---|
Compound C | E. coli | 26 |
Compound D | S. aureus | 24 |
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinone derivatives is significantly influenced by the nature and position of substituents on the thiazolidine ring:
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of (2Z,5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one?
- Methodology : The synthesis involves multi-step condensation reactions. Key parameters include:
- Temperature : Maintain 60–80°C during imine formation to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for benzylidene intermediate formation .
- Catalysts : Use triethylamine or pyridine to facilitate cyclization of the thiazolidinone ring .
- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures ≥95% purity .
Q. Which spectroscopic techniques are most effective for confirming the compound’s structural integrity?
- Methodology :
- NMR : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons) and ¹³C NMR (δ 160–170 ppm for carbonyl groups) verify substituent positions .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 397.1) .
- X-ray crystallography : Resolves Z-configuration of the benzylidene and imino groups .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodology :
- Accelerated stability studies : Store at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
- Photostability : Expose to UV light (ICH Q1B guidelines) and track changes in λmax (UV-Vis spectroscopy) .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s mechanism of action?
- Methodology :
- Molecular docking : Use AutoDock Vina to predict binding affinity to targets like cyclooxygenase-2 (COX-2). Validate with IC₅₀ values from enzyme inhibition assays .
- Molecular dynamics (MD) simulations : GROMACS analyzes ligand-protein stability over 100 ns trajectories. Focus on hydrogen bonding between the 4-hydroxyphenyl group and catalytic residues .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory efficacy)?
- Methodology :
- Structure-activity relationship (SAR) analysis : Synthesize analogs (e.g., replacing ethoxy with methoxy) and compare IC₅₀ values .
- Orthogonal assays : Pair microbial growth inhibition (MIC assays) with TNF-α ELISA to decouple antimicrobial and anti-inflammatory effects .
Q. How do substituents (ethoxy, methoxy, hydroxyphenyl) influence the compound’s reactivity and bioactivity?
- Methodology :
- Electron-donating effects : Methoxy groups enhance electron density on the benzylidene ring, increasing electrophilic substitution rates (monitored via TLC kinetics) .
- Comparative studies : Replace 4-ethoxy with 4-methyl to assess steric effects on COX-2 inhibition .
Q. What advanced techniques characterize enantiomeric purity for chiral derivatives?
- Methodology :
- Chiral HPLC : Use Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers .
- Circular dichroism (CD) : Compare experimental CD spectra with DFT-calculated spectra to assign absolute configuration .
Q. How can researchers design predictive models for derivative optimization?
- Methodology :
- QSAR modeling : Use MOE or Schrödinger to correlate logP values with cytotoxicity (e.g., CC₅₀ in HeLa cells) .
- Cheminformatics : Screen virtual libraries (e.g., ZINC20) for analogs with improved solubility (ALOGPS predictions) .
Q. Methodological Tables
Table 1 : Key Reaction Parameters for Synthesis Optimization
Parameter | Optimal Range | Impact on Yield/Purity | Reference |
---|---|---|---|
Temperature | 60–80°C | Prevents imine hydrolysis | |
Solvent | DMF | Enhances cyclization | |
Catalyst | Triethylamine | 85% yield improvement |
Table 2 : Comparative Bioactivity of Structural Analogs
Analog | Substituent Change | IC₅₀ (COX-2 Inhibition) | MIC (E. coli) |
---|---|---|---|
Parent Compound | None | 12.3 µM | 64 µg/mL |
4-Methoxy Derivative | Ethoxy → Methoxy | 18.7 µM | 128 µg/mL |
Properties
IUPAC Name |
(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-3-25-15-9-4-12(10-16(15)24-2)11-17-18(23)21-19(26-17)20-13-5-7-14(22)8-6-13/h4-11,22H,3H2,1-2H3,(H,20,21,23)/b17-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMRCXSWNVUHRK-BOPFTXTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)O)S2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.